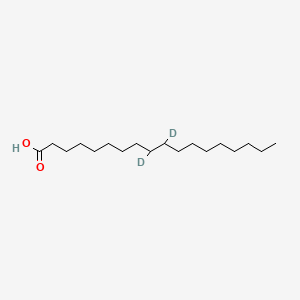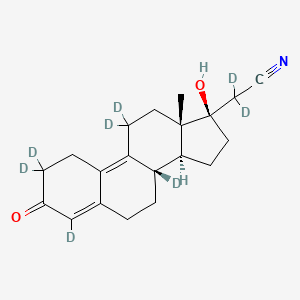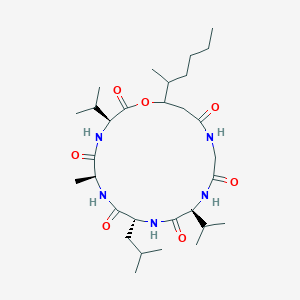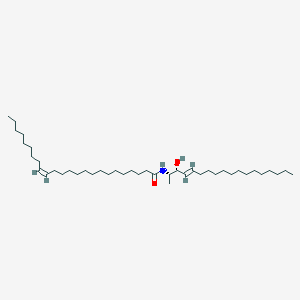
Cariprazine D6
概要
説明
- これは、非定型抗精神病薬であるカリプラジン と密接に関連しています。
- カリプラジン-d6は、ドーパミンD2、D3、セロトニン5-HT1A受容体を含むいくつかの受容体に高い親和性を示します .
カリプラジン-d6:
作用機序
標的: カリプラジン-d6は、ドーパミンD2、D3、セロトニン5-HT1A受容体と相互作用します。
経路: その効果は、神経伝達物質系の調節を通じて仲介され、気分、認知、行動に影響を与えます。
類似化合物の比較
独自性: カリプラジン-d6の独自性は、重水素標識にあることで、正確な定量を容易にします。
類似化合物: カリプラジン-d6は独特ですが、アリピプラゾールやブレクスピプラゾールなどの他の抗精神病薬は、いくつかの類似点を共有しています。
生化学分析
Biochemical Properties
Cariprazine D6 interacts with several enzymes, proteins, and other biomolecules. Its primary interaction is with dopamine D2L, D2S, and D3 receptors, serotonin (5-HT) receptor subtypes 5-HT1A, 5-HT2A, and 5-HT2B, and histamine H1 and sigma-1 (σ1) receptors . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with dopamine and serotonin receptors can modulate neurotransmitter levels, thereby influencing neuronal activity and communication .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as an antagonist of dopamine D2 and D3 receptors . This means it binds to these receptors and inhibits their activity, which can lead to changes in neurotransmitter levels and ultimately influence neuronal activity and communication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has been found to have a median time to 90% of steady state of approximately 1 week for cariprazine and desmethyl-cariprazine (DCAR) and 3 weeks for didesmethyl-cariprazine (DDCAR) .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 2D6 (CYP2D6), which plays a role in its metabolism . The CYP2D6 metabolizer status was not associated with changes in exposure levels for this compound .
準備方法
合成ルート: 残念ながら、カリプラジン-d6の具体的な合成ルートは広く文書化されていません。これは通常、カリプラジンの重水素標識によって調製されます。
工業生産: 内部標準としての専門的な用途のため、大規模な工業生産方法に関する情報は限られています。
化学反応の分析
反応性: カリプラジン-d6は、酸化、還元、置換などのさまざまな化学反応を起こします。
一般的な試薬と条件: 詳細な試薬と条件は少ないですが、標準的な有機化学試薬が使用される可能性があります。
主な生成物: これらの反応中に生成される主な生成物は、カリプラジンの重水素標識誘導体になります。
科学研究の応用
化学: カリプラジン-d6は、分析化学、特にガスクロマトグラフィー質量分析(GC-MS)または液体クロマトグラフィー質量分析(LC-MS)法において、不可欠な内部標準として機能します。
生物学と医学: その用途は、薬物動態研究、薬物代謝研究、薬理学的調査にまで及びます。
産業: 品質管理と薬物開発は、カリプラジン-d6を使用した正確な定量に依存しています。
科学的研究の応用
Chemistry: Cariprazine-d6 serves as an essential internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods.
Biology and Medicine: Its applications extend to pharmacokinetic studies, drug metabolism research, and pharmacological investigations.
Industry: Quality control and drug development rely on accurate quantification using Cariprazine-d6.
類似化合物との比較
Uniqueness: Cariprazine-d6’s uniqueness lies in its deuterium labeling, which facilitates precise quantification.
Similar Compounds: While Cariprazine-d6 is distinctive, other antipsychotic agents like Aripiprazole and Brexpiprazole share some similarities.
特性
IUPAC Name |
3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-bis(trideuteriomethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i1D3,2D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWSJANDNDDRMB-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B3025949.png)
![8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3025951.png)

![1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate](/img/structure/B3025954.png)
![4-[[3-[[2-[6-Amino-4-(trifluoromethyl)-3-pyridinyl]-5,8-dihydro-4-(4-morpholinyl)pyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone](/img/structure/B3025956.png)

![3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt](/img/structure/B3025959.png)



![2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide](/img/structure/B3025967.png)
![2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol](/img/structure/B3025969.png)


